

# A Comprehensive Technical Guide to 4-Bromo-3-fluoro-N-methylaniline

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## Compound of Interest

Compound Name: 4-Bromo-3-fluoro-N-methylaniline

Cat. No.: B2911714

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## Introduction: Unveiling a Versatile Scaffold for Chemical Innovation

In the landscape of modern medicinal chemistry and materials science, halogenated anilines serve as indispensable building blocks. Their unique electronic properties and versatile reactivity allow for the construction of complex molecular architectures with diverse biological activities and material characteristics. Within this important class of compounds, **4-Bromo-3-fluoro-N-methylaniline** (CAS Number: 1233513-02-4) emerges as a molecule of significant interest. Its trifunctional nature, featuring a bromine atom, a fluorine atom, and an N-methylamino group strategically positioned on a phenyl ring, offers a nuanced platform for synthetic elaboration.

This technical guide provides a comprehensive overview of **4-Bromo-3-fluoro-N-methylaniline**, delving into its physicochemical properties, plausible synthetic strategies, characteristic reactivity, and potential applications, with a particular focus on its relevance to drug discovery and development. While this specific isomer is less documented in peer-reviewed literature compared to its close relatives, this guide will leverage established principles of organic chemistry and data from analogous structures to provide a robust framework for its utilization in research and development.

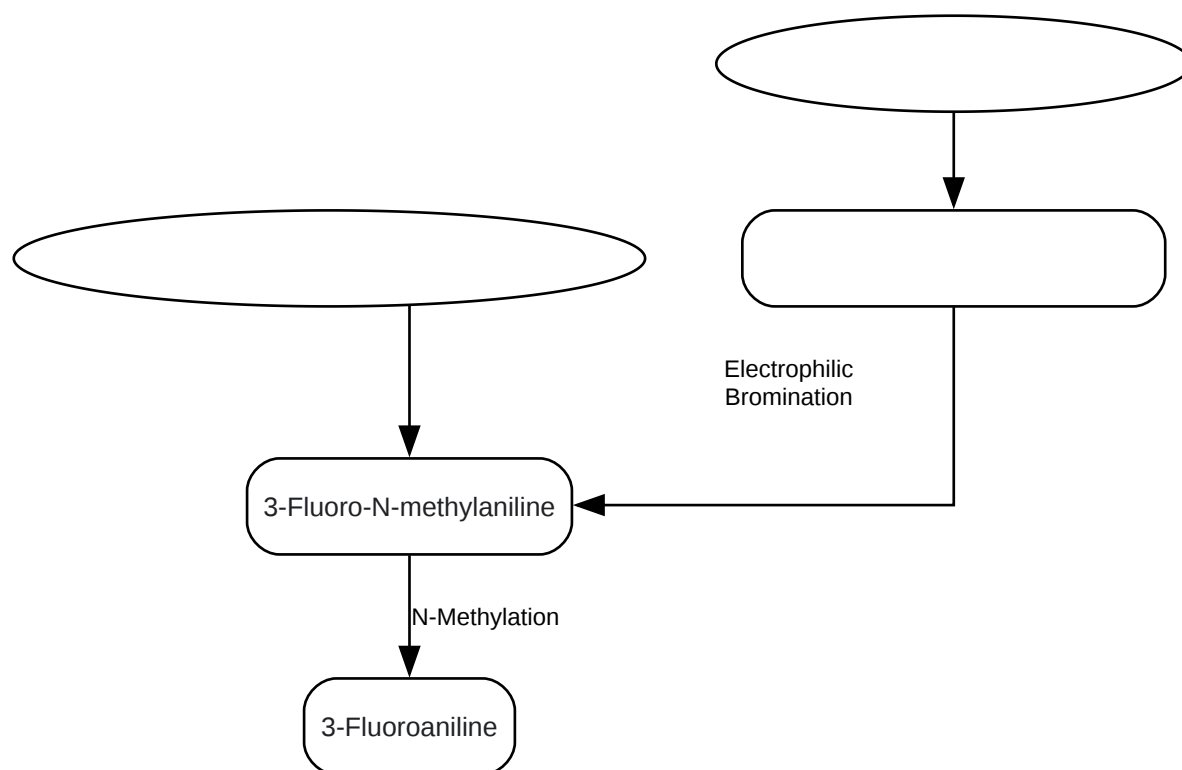
## Physicochemical Properties: A Quantitative Overview

The physical and chemical properties of **4-Bromo-3-fluoro-N-methylaniline** are foundational to its handling, storage, and application in synthetic protocols. The following table summarizes its key characteristics, compiled from supplier data and computational predictions.

Property	Value	Source
CAS Number	1233513-02-4	[1]
Molecular Formula	C <sub>7</sub> H <sub>7</sub> BrFN	[1]
Molecular Weight	204.04 g/mol	[1]
Appearance	Not specified; likely a solid	Inferred from related compounds
Boiling Point	239.0±30.0 °C (Predicted)	[2]
Density	1.578±0.06 g/cm <sup>3</sup> (Predicted)	[2]
Storage Temperature	Room temperature, sealed, dry, light-proof	[2]

## Synthesis and Mechanistic Considerations: A Proposed Retrosynthetic Approach

While specific, peer-reviewed synthetic procedures for **4-Bromo-3-fluoro-N-methylaniline** are not readily available, a logical synthetic route can be devised based on established organic chemistry transformations. A plausible retrosynthetic analysis suggests that the target molecule can be prepared from commercially available precursors through a sequence of methylation and bromination reactions.



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Caption: Proposed retrosynthetic analysis for **4-Bromo-3-fluoro-N-methylaniline**.

## Proposed Synthetic Protocol:

### Step 1: N-Methylation of 3-Fluoroaniline

The synthesis would likely commence with the N-methylation of 3-fluoroaniline. A variety of methylating agents could be employed, such as dimethyl sulfate or methyl iodide, in the presence of a suitable base to neutralize the acid generated during the reaction.

- Reactants: 3-Fluoroaniline, methylating agent (e.g., dimethyl sulfate), base (e.g., potassium carbonate).
- Solvent: A polar aprotic solvent such as acetonitrile or acetone.
- Procedure:
  - Dissolve 3-fluoroaniline and the base in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

- Slowly add the methylating agent to the reaction mixture at room temperature.
- Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.
- Purify the crude 3-fluoro-N-methylaniline by column chromatography or distillation.

## Step 2: Regioselective Bromination of 3-Fluoro-N-methylaniline

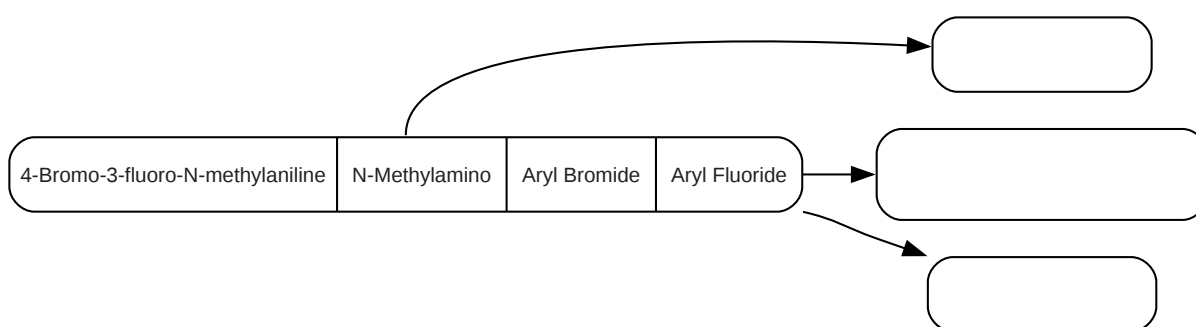
The subsequent step involves the regioselective bromination of the N-methylated intermediate. The activating, ortho-, para-directing nature of the N-methylamino group, combined with the meta-directing effect of the fluorine atom, would favor the introduction of the bromine atom at the C4 position. N-Bromosuccinimide (NBS) is a common and effective reagent for such transformations.

- Reactants: 3-Fluoro-N-methylaniline, N-Bromosuccinimide (NBS).
- Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile.
- Procedure:
  - Dissolve 3-fluoro-N-methylaniline in the chosen solvent and cool the solution to 0 °C in an ice bath.
  - Add NBS portion-wise to the cooled solution, maintaining the temperature below 5 °C.
  - Allow the reaction mixture to slowly warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material.
  - Quench the reaction with an aqueous solution of sodium thiosulfate.
  - Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Purify the crude **4-Bromo-3-fluoro-N-methylaniline** by column chromatography or recrystallization.

## Chemical Reactivity and Potential for Derivatization

The chemical reactivity of **4-Bromo-3-fluoro-N-methylaniline** is dictated by its three key functional groups, making it a versatile intermediate for the synthesis of more complex molecules.



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## Sources

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